Phenylalanine benzylamide

Description

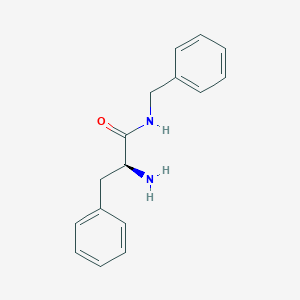

Phenylalanine benzylamide is a derivative of the amino acid phenylalanine, where the carboxyl group is substituted with a benzylamide moiety. This modification enhances its lipophilicity, making it valuable in peptide synthesis as a building block or protecting group . Evidence from plant-derived metabolites also identifies N-benzoylated phenylalanine derivatives, such as those isolated from Uvaria rufa, though these differ in structure (benzoyl vs. benzylamide groups) . This compound’s primary applications lie in synthetic chemistry, particularly in fragment coupling for peptide linchpins, where its stability and compatibility with Boc-based protocols are advantageous .

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

(2S)-2-amino-N-benzyl-3-phenylpropanamide |

InChI |

InChI=1S/C16H18N2O/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 |

InChI Key |

JGZOEQPCTDHQRN-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Phenylalanine benzylamide undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to regenerate phenylalanine and benzylamine. This reaction is critical for understanding its stability and metabolic fate.

Key Conditions and Outcomes

| Hydrolysis Type | Catalyst | Temperature | Products | Yield |

|---|---|---|---|---|

| Acidic | HCl/H₂SO₄ | Elevated | Phenylalanine + Benzylamine | High |

| Basic | NaOH/KOH | Elevated | Phenylalanine salt + Benzylamine | Moderate |

Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Racemization During Amidation

Racemization is a significant concern during synthetic modifications. Studies on structurally similar compounds (e.g., N-acetyl-l-phenylalanine) reveal that base choice critically impacts stereochemical integrity .

Effect of Bases on Racemization

| Base | pKₐ (Water) | Racemization (L:D Ratio) | Yield (%) |

|---|---|---|---|

| DIPEA | 10.5 | 29:71 | 71 |

| Pyridine | 5.2 | 93:7 | 43 |

| DBU | 12.0 | 40:60 | 64 |

Insights: Stronger bases (e.g., DIPEA, DBU) promote racemization via azlactone intermediate formation, while weaker bases like pyridine minimize stereochemical loss .

Oxidative Degradation

In Lactobacillus plantarum extracts, phenylpyruvic acid (a deaminated phenylalanine derivative) undergoes non-enzymatic oxidation to benzaldehyde, mandelic acid, and phenylacetic acid in the presence of Cu(II) ions :

This pathway highlights the role of metal ions in facilitating decarboxylation and oxidation .

Enzymatic Cascades

Multienzyme systems convert phenylalanine derivatives into high-value chiral amino alcohols. For example:

-

Deamination : Phenylalanine → Cinnamic acid (via tyrosine ammonia lyase).

-

Epoxidation/Hydrolysis : Styrene oxide → Chiral diols.

-

Amination : Diols → 2-Phenylglycinol or phenylethanolamine (via transaminases) .

Stability Considerations

Comparison with Similar Compounds

Comparison with Similar Benzylamide-Containing Compounds

Benzylamide derivatives exhibit diverse biological and pharmacological properties depending on their core structures. Below, phenylalanine benzylamide is compared to other benzylamide-containing compounds in terms of structure, activity, and applications.

Anticancer Agents

Benzylamide 11 (Ellipticine Derivative)

- Core Structure : Benzylamide attached to the 11-position of ellipticine, a heterocyclic alkaloid.

- Activity: Demonstrates selective cytotoxicity, with 15/60 cancer cell lines showing negative growth (cytotoxicity) at 10 µM. Notably active against renal (UO-31) and breast (MCF7, MDA-MB-231/ATCC) cancers .

- Mechanism: The benzylamide group likely enhances target specificity, as refractory cell lines (e.g., melanoma subtypes) suggest a non-uniform mechanism .

- Comparison : Unlike this compound, which lacks direct anticancer data, ellipticine derivatives leverage the benzylamide for targeted cytotoxicity.

Anticonvulsant Agents

N-Benzylamide of α-Substituted GHB (Compound 9)

- Core Structure: Benzylamide linked to γ-hydroxybutyric acid (GHB) with a tetrahydroisoquinoline substituent.

- Activity : Reduces maximal electroshock (MES)-induced seizures in mice (100 mg/kg, ip) and rats (30 mg/kg, oral). Molecular modeling indicates the benzylamide’s orientation influences GABAergic interactions .

Enzyme Inhibitors

ERK Inhibitor 20 (Pyrazolopyrimidine Derivative)

- Core Structure : Benzylamide extension from a pyrazolopyrimidine core.

- Activity : Optimized benzylamide substitution improved inhibitory potency (Ki) against extracellular signal-regulated kinases (ERKs) by occupying ATP-binding site regions .

Pharmacokinetic Properties

GR-7 (Xanthine Derivative)

- Core Structure: Theophylline-7-yl butanoic acid with a benzylamide moiety.

- Comparison : The benzylamide group in xanthine derivatives reduces Vss, contrasting with this compound’s role in improving solubility for peptide synthesis.

Research Findings and Implications

- Structural Flexibility : The benzylamide group’s versatility is evident in its integration into alkaloids (e.g., ellipticine), neurotransmitters (GHB derivatives), and heterocycles (pyrazolopyrimidines). Its orientation and electronic properties modulate target engagement .

- Activity vs. Core Structure : While this compound is primarily a synthetic tool, its analogs demonstrate that benzylamide placement on bioactive cores (e.g., ellipticine) drives therapeutic effects .

- Pharmacokinetic Trade-offs : Benzylamide incorporation can reduce tissue distribution (Vss) in xanthine derivatives, suggesting context-dependent design considerations .

Q & A

Q. What are the common synthetic routes for phenylalanine benzylamide, and how can purity be optimized?

this compound is typically synthesized via peptide coupling reactions, such as carbodiimide-mediated methods (e.g., DCC or EDC). Solvent-free approaches, aligned with green chemistry principles, have been explored to reduce racemization and improve yields . Post-synthesis, purification via column chromatography or recrystallization is critical. Racemization can be monitored using circular dichroism (CD) spectroscopy or chiral HPLC to ensure stereochemical integrity . For example, solvent-free alkylation of intermediates with methyl iodide has achieved high purity in related benzylamide derivatives .

Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?

1D and 2D NMR techniques (e.g., H, C, COSY, HSQC) are essential for structural elucidation. For instance, H NMR confirms benzylamide proton signals (~7.3–7.5 ppm for aromatic protons), while HSQC correlates carbon-hydrogen bonds in the benzyl group. HRESIMS further validates molecular mass and fragmentation patterns . In studies of hydroxylated derivatives, NMR identified substituent positions critical for anti-inflammatory activity .

Q. What in vitro assays are used to evaluate the bioactivity of this compound analogs?

Common assays include:

- Anti-inflammatory activity : Measurement of NO and PGE2 production in LPS-stimulated macrophages, with IC50 values calculated via dose-response curves .

- Antimicrobial testing : Broth microdilution assays (e.g., MIC determination) against bacterial/fungal strains .

- Cytotoxicity : MTT or resazurin assays on mammalian cell lines to assess therapeutic indices.

Advanced Research Questions

Q. How can computational tools like SeeSAR aid in designing this compound-based inhibitors?

Structure-based drug design (SBDD) tools, such as SeeSAR, enable manual editing of inhibitor scaffolds by analyzing steric/electronic complementarity in enzyme active sites. For 17β-HSD1 inhibitors, a benzylamide moiety was added to exploit unoccupied hydrophobic pockets, improving binding affinity (ΔG < -9 kcal/mol in docking simulations) . Molecular dynamics (MD) simulations further assess stability, with RMSD values <2 Å indicating favorable ligand-protein interactions .

Q. What strategies mitigate racemization during solid-phase synthesis of benzylamide-containing peptides?

Racemization is minimized by:

- Using low-racemization coupling agents (e.g., HATU or OxymaPure) in DMF.

- Maintaining reaction temperatures below 0°C during activation steps.

- Monitoring optical purity via CD spectroscopy or chiral HPLC. Studies show that N-methylated amino acids reduce racemization by 20–30% compared to non-methylated analogs .

Q. How do photocatalytic systems enhance the synthesis of benzylamide derivatives?

Graphene quantum dot (GQD)-based catalysts under visible light enable oxidative coupling of benzylamide precursors in aqueous environments. For example, GQD-DMA achieved 92% yield in benzylamide synthesis due to broad light absorption and efficient charge transfer . HPLC monitoring of fuel consumption (e.g., anhydride conversion to benzylamide) quantifies reaction progress, with pseudo-first-order kinetics often observed .

Q. What role do hydroxyl substituents play in modulating the anti-inflammatory activity of benzylamide derivatives?

Hydroxylation at the para position of the benzyl ring enhances hydrogen bonding with iNOS/COX-2 active sites, reducing NO production by 40–60% in macrophages (IC50: 5–10 μM vs. parent compound IC50 >20 μM) . SAR studies correlate substituent electronegativity with antioxidant capacity (e.g., DPPH radical scavenging EC50 values) .

Methodological Considerations

Q. How should researchers address contradictions in bioactivity data across studies?

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare group means.

- Assay standardization : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends in structure-activity relationships.

Q. What protocols ensure reproducibility in benzylamide synthesis and testing?

- Synthetic protocols : Detailed solvent ratios, catalyst loadings, and reaction times (e.g., "10 mol% GQD-DMA, 24 h under 450 nm LED") .

- Data reporting : Include raw HPLC chromatograms, NMR spectra, and statistical parameters (mean ± SD, n ≥ 3) .

- Ethical compliance : Obtain IRB approval for studies involving human-derived cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.